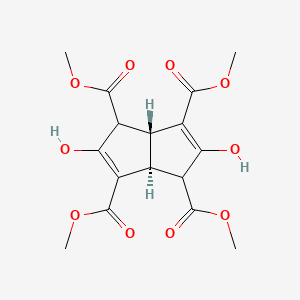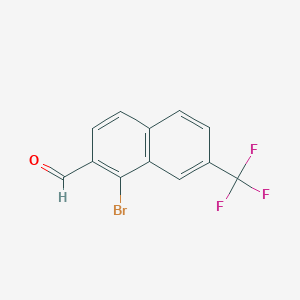
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a bromine atom at the first position, a trifluoromethyl group at the seventh position, and an aldehyde group at the second position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde typically involves the bromination of 7-(trifluoromethyl)-2-naphthaldehyde. The bromination reaction can be carried out using bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthoic acid.
Reduction Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthylmethanol.
Applications De Recherche Scientifique
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-naphthaldehyde: Lacks the trifluoromethyl group, making it less electron-withdrawing.
7-(Trifluoromethyl)-2-naphthaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-7-(trifluoromethyl)naphthalene: Lacks the aldehyde group, limiting its use in reactions involving carbonyl compounds.
Uniqueness
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is unique due to the combination of the bromine atom, trifluoromethyl group, and aldehyde group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
2102411-81-2 |
|---|---|
Formule moléculaire |
C12H6BrF3O |
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
1-bromo-7-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H6BrF3O/c13-11-8(6-17)2-1-7-3-4-9(5-10(7)11)12(14,15)16/h1-6H |
Clé InChI |
WAITWZKADXJEEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2Br)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


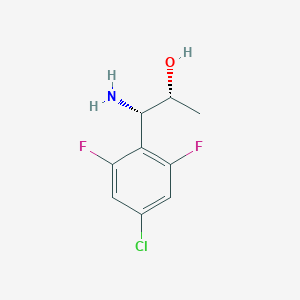
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)


![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)

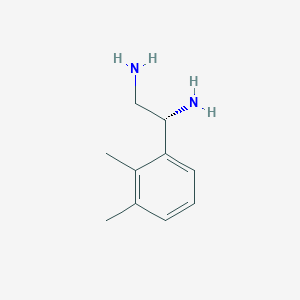
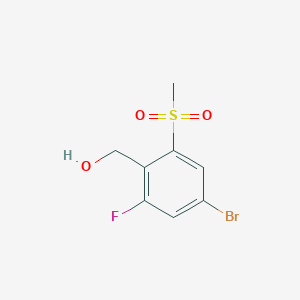
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13044845.png)

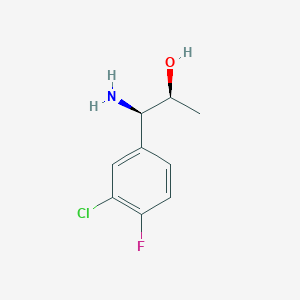

![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
